2,2-Dimethyl-3-phenylpropanoic acid
Overview
Description
2,2-Dimethyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-phenylpropanoic acid consists of a phenyl group (a benzene ring) attached to a propanoic acid moiety that is substituted with two methyl groups .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-phenylpropanoic acid has a density of 1.1±0.1 g/cm³. It has a boiling point of 288.3±9.0 °C at 760 mmHg. The compound has a molar refractivity of 51.2±0.3 cm³. It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Chromatography and Separation Techniques
- 2,2-Dimethyl-3-phenylpropanoic acid has been used in chiral supercritical fluid chromatography (SFC) for the resolution of racemic acid mixtures. This technique, particularly without using acidic additives like trifluoroacetic acid (TFA), has shown effectiveness in separating various carboxylic acid containing racemates (Wu et al., 2016).
Chemical Synthesis
- The compound plays a role in the methoxycarbonylation of alkynes, leading to the production of unsaturated esters or α,ω-diesters. It's instrumental in forming compounds like methyl cinnamate and dimethyl adipate through a cascade reaction sequence (Magro et al., 2010).
Molecular Interaction Studies
- In studies of palladium(II) coordination compounds, 2,2-Dimethyl-3-phenylpropanoic acid derivatives have shown unique interactions, forming chelates with palladium or coordinating through specific atomic groups (Warnke & Trojanowska, 1993).
Pharmaceutical Applications
- This compound has been identified in the development of diabetes treatments, such as TAK-875, which acts as a potent GPR40 agonist. Its role in enhancing insulin secretion and glucose-lowering action highlights its potential in antidiabetic drug development (Negoro et al., 2010).
Kinetic Studies
- It has been the subject of kinetic studies, particularly in its decarboxylation processes. These studies provide insights into the chemical behavior and reaction mechanisms of similar organic compounds (Bigley & Thurman, 1967).
Hydrogen Bonding Research
- Research on 2,2-Dimethyl-3-phenylpropanoic acid derivatives has contributed to understanding hydrogen bonding in molecular systems, which is fundamental in chemistry and biology (Wash et al., 1997).
Biosynthesis Studies
- It has been identified as an intermediate in the biosynthesis of benzoic and salicylic acids, providing insights into the metabolic pathways and mechanisms in various organisms (Jarvis et al., 2000).
Synthetic Biology
- The compound has been synthesized for use in various applications, including the development of chiral auxiliaries and peptide synthesis, demonstrating its versatility in organic and medicinal chemistry (Studer et al., 1995).
Fragrance Industry
- While not directly a pharmaceutical application, 2,2-Dimethyl-3-phenylpropanol, a related compound, has been reviewed for its use as a fragrance ingredient, demonstrating the broader chemical family's utility in various industries (Scognamiglio et al., 2012).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2,2-dimethyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHWATVEWGHHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205249 | |
Record name | Benzyldimethylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-phenylpropanoic acid | |
CAS RN |
5669-14-7 | |
Record name | 2,2-Dimethyl-3-phenylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5669-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyldimethylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldimethylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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